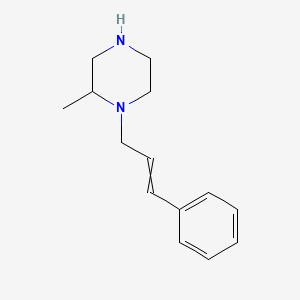
2-Methyl-1-(3-phenylprop-2-enyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the class of acyl piperazine opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its binding to µ opioid receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in analgesic effects. The compound’s effects are mediated through the inhibition of neurotransmitter release and modulation of pain pathways .
Comparison with Similar Compounds
Similar Compounds
- AP-237 (bucinnazine)
- AP-238
- Para-methyl-AP-237
- Azaprocin
- Para-nitroazaprocin
Uniqueness
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to bind to opioid receptors with high affinity makes it a potent analgesic, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methyl-1-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C14H20N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-8,13,15H,9-12H2,1H3 |
InChI Key |
VLQWQIOKDHGDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















